

# Paxalisib progression-free survival metastatic TNBC

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## Compound Focus: Paxalisib

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## Efficacy Data from Ongoing Clinical Trials

The table below summarizes the key efficacy data points available from recent case reports and interim analyses. Please note that this data is preliminary.

Trial / Case Report Phase	Reported Efficacy Data	Context and Details
Single-Patient Expanded Access [1] [2]	86% reduction in tumor burden	Observed on imaging after 3 weeks of combination therapy (paxalisib + pembrolizumab + chemotherapy) in a patient with mTNBC.
Phase 1b Trial (First Patient) [3]	>50% reduction in Circulating Tumor Cells (CTCs)	Observed after the first 21-day cycle of combination therapy (paxalisib + pembrolizumab + chemotherapy). A reduction in CTC clusters was also noted.

## Detailed Experimental Protocols

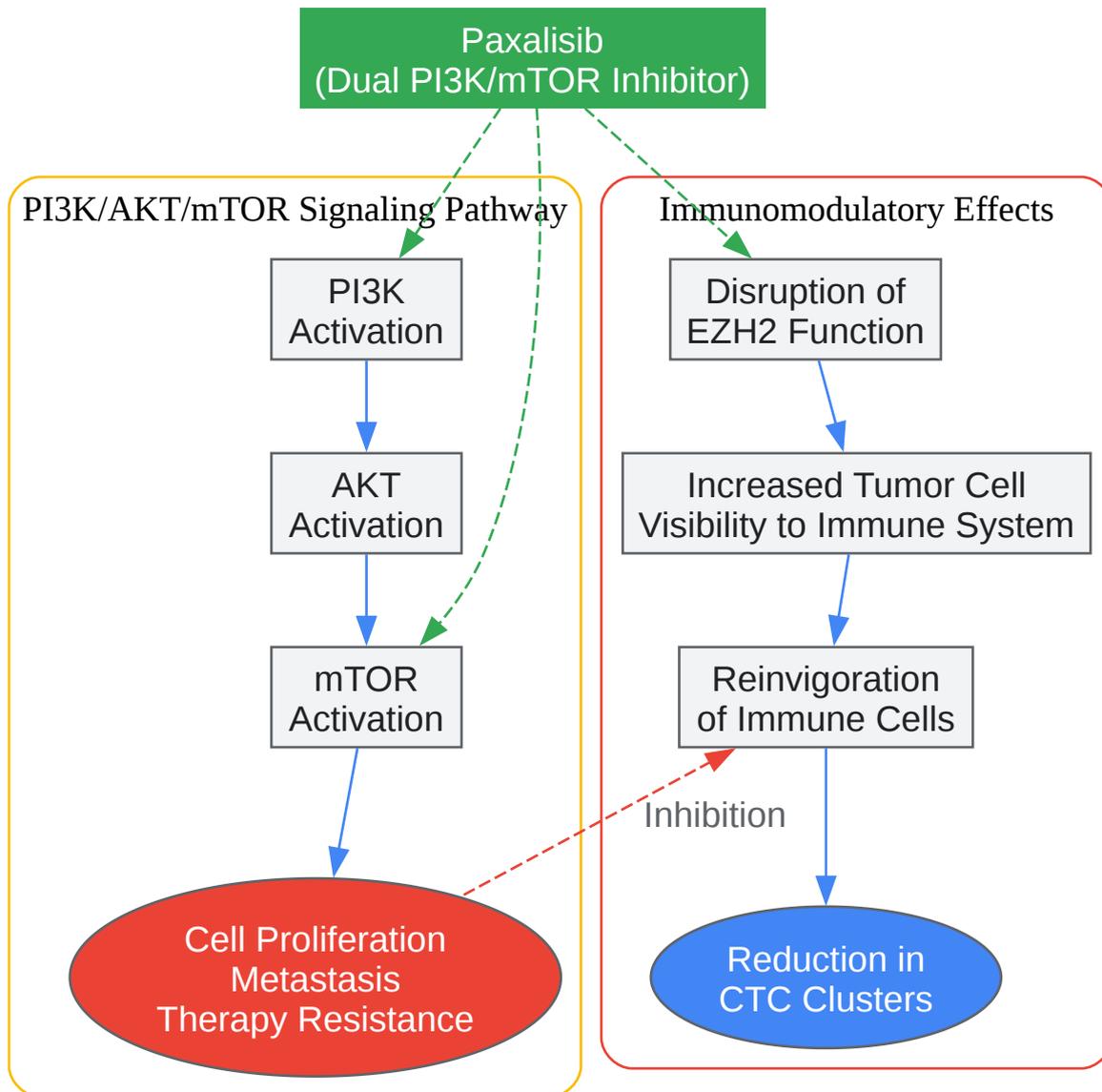
Here are the methodologies for the key clinical trials generating the data mentioned above.

- Study Design:** This is a company-sponsored, multi-center, open-label Phase 1b study [1] [4].

- **Patient Cohort (Arm B):** The trial is enrolling patients with recurrent, unresectable, or metastatic TNBC. Participants must have a PD-L1 combined positive score of  $\geq 10$  and no prior PD-1/PD-L1 therapy [1].
- **Treatment Regimen:** Patients receive a combination of:
  - **Paxalisib:** 15 mg or 30 mg, taken orally once daily in 21-day cycles [1].
  - **Pembrolizumab:** 200 mg administered intravenously on Day 1 of each cycle [1].
  - **Chemotherapy:** Either nanoparticle albumin-bound paclitaxel, or gemcitabine/carboplatin, administered per standard of care [1].
- **Primary Endpoint:** The primary goal is to assess the safety and tolerability of the combination regimen [1].
- **Secondary Endpoints:** These include biomarker analyses (such as circulating tumor cells and immune signature), overall response rate, clinical benefit rate, **progression-free survival (PFS)**, duration of response, and overall survival [1].
- **Translational Research:** In a collaboration with QIMR Berghofer, researchers are using a liquid biopsy platform to track metastatic cancer cells in the blood of participants and monitor their response to treatment [4].

## Mechanism of Action: Paxalisib in the PI3K/mTOR Pathway

The following diagram illustrates the targeted signaling pathway and the proposed mechanism of **paxalisib** in combination with immunotherapy, based on preclinical research [3] [5] [4].



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## Research Status and Future Data

The early data for **paxalisib** in mTNBC is promising, particularly its rapid effect on reducing tumor burden and circulating tumor cells. However, a comprehensive comparison with other alternatives is not yet possible. The ongoing Phase 1b trial is critical, as its results—especially the PFS data—will be essential for objectively evaluating **paxalisib**'s potential against other treatment strategies [1] [3].

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## References

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